molecular formula C8H10N2O2 B11778932 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid

1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid

Cat. No.: B11778932
M. Wt: 166.18 g/mol
InChI Key: GQZOOZZVZAXPKC-UHFFFAOYSA-N
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Description

1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H10N2O2. This compound is characterized by a fused ring system that includes a pyrazole ring and a cyclopentane ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-5-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-10-7-3-5(8(11)12)2-6(7)4-9-10/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

GQZOOZZVZAXPKC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CC(C2)C(=O)O)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with hydrazine, followed by methylation and carboxylation steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its fused ring system provides a rigid framework that can enhance binding affinity to molecular targets, making it a valuable compound in drug design and material science .

Biological Activity

1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid (CAS No. 1785610-50-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Basic Information

PropertyDetails
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
CAS Number 1785610-50-5
Purity ≥95%
Appearance White to yellow solid

Structural Characteristics

The compound features a cyclopenta[c]pyrazole core, which is known for its diverse biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, potentially influencing its biological interactions.

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid. For instance, derivatives containing the pyrazole moiety have shown significant inhibitory activity against neuraminidase (NA), an enzyme critical for viral replication in influenza viruses.

  • Inhibitory Activity : Compounds with similar structures exhibited NA inhibitory activities ranging from 30% to 72% at concentrations of 10 µM. Notably, certain derivatives showed enhanced activity correlated with specific substituents on the phenyl ring, indicating a structure-activity relationship (SAR) that merits further exploration .
  • Mechanism of Action : The binding of these compounds to the NA active site involves hydrogen bonding and hydrophobic interactions with key amino acid residues. For example, the carboxylic acid group forms hydrogen bonds with Asn294 and Ser246, which are crucial for the enzyme's function .

Anti-inflammatory Effects

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The ability of these compounds to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.

  • Cytokine Inhibition : In vitro studies indicated that certain derivatives could reduce the levels of TNF-alpha and IL-6 in activated macrophages, underscoring their potential as anti-inflammatory agents .
  • Case Studies : A case study involving a pyrazole derivative demonstrated a significant reduction in inflammation markers in animal models of arthritis, suggesting that modifications to the pyrazole structure can enhance therapeutic efficacy .

Synthesis and Evaluation

Research has focused on synthesizing various derivatives of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid to evaluate their biological activity.

Table: Summary of Biological Activities of Selected Derivatives

CompoundActivity TypeIC50 (µM)Reference
Compound 12cNA Inhibition10
Compound 24bAnti-inflammatory15
Compound 26dCytokine inhibition20

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substituents on the pyrazole ring significantly affect biological activity:

  • Electron-Withdrawing Groups : Enhance inhibitory activity against NA.
  • Steric Effects : Larger groups at specific positions can hinder binding efficiency.

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